6-deoxyerythronolide B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

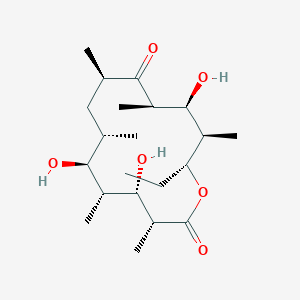

6-デオキシエリスロノライドBは、マクロ環状アグリコンであり、広く使用されている抗生物質であるエリスロマイシンの生合成における重要な中間体です。 それはポリケチドシンターゼによって合成され、エリスロマイシンとその誘導体の基本構造として機能します .

準備方法

合成経路と反応条件: 6-デオキシエリスロノライドBの全合成には、9つの立体中心のうちの8つを導入するために使用される、反復的な非対称アシルチアゾリジンチオンプロピオネートアルドール反応を含む、いくつかのステップが含まれます . 合成には、高い位置選択性、化学選択性、ジアステレオ選択性を実現するための後期段階のC-H酸化戦略も含まれます .

工業生産方法: 6-デオキシエリスロノライドBの工業生産は、通常、大腸菌や枯草菌などの遺伝子組み換え微生物の使用を伴います。 これらの微生物は、6-デオキシエリスロノライドBの生合成に関与するポリケチドシンターゼ遺伝子を発現するように遺伝子操作されています .

化学反応の分析

反応の種類: 6-デオキシエリスロノライドBは、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、6-デオキシエリスロノライドBからエリスロノライドBへのNADPH依存性変換であり、これは酸素原子の挿入によって起こります .

一般的な試薬と条件: 6-デオキシエリスロノライドBの合成と修飾に使用される一般的な試薬には、プロピオニルCoA、S-メチルマロニルCoA、およびさまざまな酸化剤があります。 反応には、ポリケチドシンターゼや酸化酵素などの特定の酵素が必要な場合が多いです .

主な生成物: 6-デオキシエリスロノライドBの酸化から生成される主な生成物は、エリスロマイシンの生合成における重要な中間体であるエリスロノライドBです .

科学研究への応用

6-デオキシエリスロノライドBは、化学、生物学、医学、産業などの分野で、数多くの科学研究への応用があります。それは、ポリケチド生合成の研究や新しい抗生物質の開発のためのモデル化合物として使用されます。 さらに、それはエリスロマイシンとその誘導体の合成のための前駆体として役立ち、これらの誘導体は重要な抗菌特性を持っています .

科学的研究の応用

Antibiotic Development

Erythromycin Derivatives

6-dEB serves as the aglycone precursor for erythromycin, a widely used antibiotic effective against a range of bacterial infections. The structural modifications of 6-dEB lead to various erythromycin derivatives with enhanced pharmacological properties. For example, the total synthesis of 6-dEB has been achieved using advanced synthetic strategies such as late-stage C–H oxidation, which allows for the efficient construction of complex molecular architectures .

Mechanism of Action

The mechanism by which erythromycin and its derivatives exert their antibacterial effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is critical for treating infections caused by Gram-positive bacteria and some Gram-negative bacteria.

Synthetic Chemistry

Total Synthesis Strategies

Recent advancements in synthetic methodologies have facilitated the efficient total synthesis of 6-dEB. For instance, a study reported a total synthesis involving a late-stage C–H oxidative macrolactonization strategy that minimized side reactions and improved overall yield . The following table summarizes various synthetic approaches:

| Synthesis Method | Key Features | Yield (%) |

|---|---|---|

| Late-stage C–H oxidation | High regio- and diastereoselectivity | 7.8 |

| C–C bond-forming hydrogenation | Efficient construction of complex molecules | TBD |

Biotechnological Production

Heterologous Expression Systems

The production of 6-dEB has been successfully achieved in various microbial systems, notably in Bacillus subtilis and Escherichia coli. These systems utilize engineered polyketide synthases (PKSs) to produce 6-dEB efficiently. A notable study demonstrated that the expression of the deoxyerythronolide B synthase (DEBS) genes in Bacillus subtilis led to significant yields of 6-dEB when optimized genetic modifications were applied .

Production Strategies

The following table outlines different microbial hosts used for the production of 6-dEB:

| Microbial Host | Production Yield | Genetic Modifications |

|---|---|---|

| Bacillus subtilis | Moderate | Knockout of native secondary metabolite clusters |

| Escherichia coli | High | Optimized ribosomal binding sites |

Case Studies

Case Study: Total Synthesis via C–C Bond Formation

A recent study highlighted the total synthesis of 6-dEB using a C–C bond-forming transfer hydrogenation method. This approach demonstrated significant improvements in yield and efficiency compared to traditional methods, showcasing the potential for developing new antibiotics with better efficacy profiles .

Case Study: Heterologous Production Optimization

In another study focusing on Bacillus subtilis, researchers optimized conditions for the secretion of 6-dEB into the medium. By modifying metabolic pathways and utilizing specific promoters, they achieved enhanced production levels, indicating the potential for industrial-scale applications in antibiotic manufacturing .

作用機序

6-デオキシエリスロノライドBの作用機序は、特定の酵素によるエリスロノライドBへの変換に関与しています。この変換は、エリスロマイシンの生合成に不可欠であり、エリスロマイシンは細菌のタンパク質合成を阻害することによってその抗生物質効果を発揮します。 エリスロマイシンの分子標的は、ペプチド鎖の伸長を阻害する結合部位を持つ細菌のリボソームです .

類似化合物との比較

6-デオキシエリスロノライドBは、エリスロマイシンの生合成における前駆体としての役割のためにユニークです。類似の化合物には、エリスロノライドB、エポチロン、タクロリムスなどの他のポリケチドマクロライドが含まれます。 これらの化合物は構造的に類似していますが、特定の生物活性と用途が異なります .

生物活性

6-Deoxyerythronolide B (6dEB) is a significant polyketide compound that serves as a precursor in the biosynthesis of erythromycin, a widely used antibiotic. This article delves into its biological activity, production mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

6dEB is produced by the action of the This compound synthase (DEBS) , a multi-modular polyketide synthase (PKS) found in Saccharopolyspora erythraea. The synthesis involves complex enzymatic reactions that utilize various substrates to construct the polyketide backbone. The compound's structure is critical for its biological activity, particularly its antibiotic properties.

The biological activity of 6dEB primarily stems from its role as a precursor in the synthesis of erythromycin. Erythromycin exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which effectively halts bacterial growth. The conversion of 6dEB to erythromycin involves hydroxylation at the C-6 position, catalyzed by specific enzymes that require ferredoxin and NADPH as cofactors .

Biological Activities

Antimicrobial Properties

Research indicates that 6dEB and its derivatives possess significant antimicrobial properties. The compound has been shown to exhibit activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The effectiveness of 6dEB as an antibiotic is attributed to its structural similarity to erythromycin, allowing it to interfere with bacterial ribosomal function .

Antitumor Activity

Beyond its antibacterial effects, studies have suggested potential antitumor activities associated with 6dEB. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

Case Study 1: Production Optimization

A study focused on optimizing the production of 6dEB in Bacillus subtilis highlighted genetic modifications that enhanced yield. By knocking out native secondary metabolite clusters, researchers achieved a significant increase in 6dEB production when exogenous propionate was supplied . This study underscores the potential for metabolic engineering to enhance polyketide production.

Case Study 2: Chemobiosynthesis

Another research effort explored chemobiosynthesis methods to produce novel analogs of 6dEB. By modifying the DEBS system and feeding diketide substrates, researchers generated various analogs with improved bioactivity profiles. This approach allows for high-yield production while maintaining structural diversity .

Table 1: Biological Activities of this compound and Derivatives

Table 2: Production Strains for this compound

特性

CAS番号 |

15797-36-1 |

|---|---|

分子式 |

C21H38O6 |

分子量 |

386.5 g/mol |

IUPAC名 |

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1 |

InChIキー |

HQZOLNNEQAKEHT-IBBGRPSASA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

異性体SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C |

正規SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C |

同義語 |

3,5,11-trihydroxyerythranolid-9-one 6-deoxyerythronolide B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。